molecular formula C18H15NO2 B5783974 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide CAS No. 53151-08-9

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide

Cat. No.: B5783974
CAS No.: 53151-08-9
M. Wt: 277.3 g/mol
InChI Key: OREAWEBREZGCOJ-UHFFFAOYSA-N
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Description

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide is a ring-substituted hydroxynaphthalene carboxamide designed for research applications in microbiology and plant biology. This compound is part of a class of chemicals noted for its dual biological activities, functioning as a potential antimicrobial agent and a photosynthesis inhibitor . In primary in vitro screening, close structural analogues of this compound have demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains . Related compounds also exhibit strong antimycobacterial properties against species such as Mycobacterium marinum and Mycobacterium kansasii , in some cases showing higher activity than standard therapeutic agents like isoniazid . The mechanism of action is under investigation but may involve the disruption of essential bacterial enzymes or energy processes. Concurrently, this class of compounds has shown high activity in inhibiting photosynthetic electron transport (PET) in spinach chloroplasts . The proposed mechanism involves binding to the D1 protein of photosystem II (PS II), thereby blocking electron transfer from QA to QB and stopping the photosynthetic process . This makes such compounds valuable tools for fundamental research in plant physiology and herbicide science. The lipophilicity of the anilide substituent is a critical factor influencing this biological activity . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-5-4-8-15(9-12)19-18(21)16-10-13-6-2-3-7-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREAWEBREZGCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355068
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53151-08-9
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 3-methylaniline. The process begins with the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid, often using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-methylaniline in the presence of a base such as pyridine or triethylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-keto-N-(3-methylphenyl)naphthalene-2-carboxamide.

    Reduction: Formation of 3-hydroxy-N-(3-methylphenyl)naphthylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the microorganism . The exact molecular pathways and targets are still under investigation, but its activity against resistant strains highlights its potential as a valuable antimicrobial agent.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physical properties of hydroxynaphthalenecarboxamides are highly dependent on the substituents attached to the phenyl ring. Key analogs and their properties are summarized below:

Compound Name Substituent Position/Type Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity (MIC/IC₅₀) Reference
3-Hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide 3-methylphenyl Not reported Not available Not explicitly reported
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide 2-methoxyphenyl Not reported IR: 1637, 1586 cm⁻¹; NMR: δ 11.30 (s, 1H-OH) MIC = 55.0 μmol/L (S. aureus, MRSA)
3-Hydroxy-N-(4-chlorophenyl)naphthalene-2-carboxamide 4-chlorophenyl Not reported Not available Used as a pigment (C.I. 37521)
3-Hydroxy-N-(3-(prop-2-yloxy)phenyl)naphthalene-2-carboxamide (7b) 3-prop-2-yloxy 162–164 IR: 3024, 1637 cm⁻¹; NMR: δ 1.29 (d, 6H) Not reported
3-Hydroxy-N-(4-(prop-2-yloxy)phenyl)naphthalene-2-carboxamide (7c) 4-prop-2-yloxy 205–207 IR: 2970, 1557 cm⁻¹ Not reported
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide 4-nitrophenyl Not reported Not available MIC = 13.0 μmol/L (M. kansasii)

Key Observations :

  • Substituent Position : Electron-withdrawing groups (e.g., nitro, chloro) at the para position enhance antimicrobial activity, while bulky alkoxy groups (e.g., prop-2-yloxy) increase melting points due to improved crystal packing .
  • Methoxy vs.

Biological Activity

3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide, a derivative of naphthalene, has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of naphthalene derivatives with amines and carboxylic acids under acidic conditions. The presence of the hydroxyl group at the 3-position and the methylphenyl substituent contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various naphthalene derivatives, including 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide. The minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis have been documented:

CompoundTarget PathogenMIC (µM)
3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamideMRSA (ATCC 29213)2.4 - 11.5
M. tuberculosis (H37Ra)9.75 - 12.0

These findings suggest that this compound exhibits significant antimicrobial activity comparable to standard treatments like rifampicin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have evaluated its effects on various cancer cell lines, revealing IC50 values indicating potent cytotoxicity:

Cell LineIC50 (nM)
MCF-7 (breast cancer)20.1
KB-V1 (cervical cancer)14

These results indicate that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, contributing to its cytotoxic effects .

The mechanisms underlying the biological activities of 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide are multifaceted:

  • Antimicrobial Mechanism : The compound appears to inhibit bacterial respiration by targeting ATP synthase, leading to reduced ATP production and subsequent bacterial growth inhibition .
  • Anticancer Mechanism : The cytotoxicity against cancer cells is likely mediated through ROS generation and interference with tubulin dynamics, which disrupts normal cell division processes .

Case Studies

  • Study on MRSA : A recent investigation assessed the effectiveness of various naphthalene derivatives against MRSA strains. Among these, 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide exhibited MIC values comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .
  • Cytotoxicity in Cancer Cells : In a study evaluating several naphthalene derivatives against cancer cell lines, it was found that those with structural similarities to 3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide displayed significant anticancer activity, with IC50 values in the low nanomolar range. The study concluded that these compounds could serve as lead candidates for further drug development targeting specific cancers .

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